Cas no 1785496-53-8 (Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate)
![Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/1785496-53-8x500.png)
Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate
- 1785496-53-8
- EN300-6960966
- Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate
-
- インチ: 1S/C16H27N3O4/c1-15(2,3)22-13(20)18-12-10-19(8-7-11(12)9-17)14(21)23-16(4,5)6/h11-12H,7-8,10H2,1-6H3,(H,18,20)
- InChIKey: VXCOIQNQKMEBLG-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC(C#N)C(C1)NC(=O)OC(C)(C)C)=O
計算された属性
- 精确分子量: 325.20015635g/mol
- 同位素质量: 325.20015635g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 5
- 複雑さ: 496
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 91.7Ų
Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6960966-1.0g |
tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate |
1785496-53-8 | 1.0g |
$1442.0 | 2023-07-06 | ||
Enamine | EN300-6960966-0.05g |
tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate |
1785496-53-8 | 0.05g |
$1212.0 | 2023-07-06 | ||
Enamine | EN300-6960966-2.5g |
tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate |
1785496-53-8 | 2.5g |
$2828.0 | 2023-07-06 | ||
Enamine | EN300-6960966-10.0g |
tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate |
1785496-53-8 | 10.0g |
$6205.0 | 2023-07-06 | ||
Enamine | EN300-6960966-0.1g |
tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate |
1785496-53-8 | 0.1g |
$1269.0 | 2023-07-06 | ||
Enamine | EN300-6960966-0.5g |
tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate |
1785496-53-8 | 0.5g |
$1385.0 | 2023-07-06 | ||
Enamine | EN300-6960966-0.25g |
tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate |
1785496-53-8 | 0.25g |
$1328.0 | 2023-07-06 | ||
Enamine | EN300-6960966-5.0g |
tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate |
1785496-53-8 | 5.0g |
$4184.0 | 2023-07-06 |
Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate 関連文献
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylateに関する追加情報
Comprehensive Overview of Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate (CAS No. 1785496-53-8)
Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate (CAS No. 1785496-53-8) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. Its unique structure, featuring tert-butyl and cyano functional groups, makes it a valuable intermediate for developing bioactive molecules. This compound is particularly relevant in the context of peptide mimetics and small-molecule drug discovery, areas that have gained significant attention due to advancements in AI-driven drug design and high-throughput screening technologies.
The growing interest in piperidine derivatives like this compound stems from their versatility in medicinal chemistry. Researchers often search for "piperidine-based scaffolds" or "tert-butyl protection strategies" to optimize synthetic routes. The presence of both carbamate (Boc) and nitrile groups in this molecule allows for selective modifications, addressing challenges in prodrug development and targeted delivery systems. Recent publications highlight its role in kinase inhibitor synthesis, a hot topic in oncology research.
From a synthetic chemistry perspective, CAS No. 1785496-53-8 exemplifies the importance of protective group chemistry. The dual Boc protection ensures stability during multi-step reactions, a feature frequently queried in forums discussing "amine protection-deprotection techniques." Its 4-cyanopiperidine core also aligns with trends in fragment-based drug design, where modular building blocks accelerate lead optimization. Analytical data (e.g., NMR, HPLC) for this compound are often requested by chemists working on QC method development for complex intermediates.
Environmental and regulatory considerations are increasingly shaping compound selection. Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate is noted for its compatibility with green chemistry principles, as its synthesis can leverage catalytic methods to minimize waste. This resonates with searches for "sustainable pharmaceutical intermediates" and "biodegradable protecting groups." Additionally, its solid-state stability makes it suitable for automated synthesis platforms, a demand driven by the rise of lab robotics and AI-assisted retrosynthesis tools.
In the context of intellectual property, this compound's structural features frequently appear in patents related to G-protein-coupled receptor (GPCR) modulators and neurodegenerative disease therapeutics. Its chiral center at the 4-position sparks interest in asymmetric synthesis discussions, particularly for creating enantiopure analogs. The nitrile group's role in click chemistry applications further enhances its utility, coinciding with searches for "bioorthogonal reactions in drug conjugation."
Supply chain dynamics for such specialized intermediates are another focal point. Manufacturers optimizing scale-up processes for CAS No. 1785496-53-8 must balance purity requirements with cost-efficiency—a topic frequently explored in "CMO selection criteria" discussions. The compound's shelf-life under various storage conditions (lyophilized vs. solution form) is another practical consideration for end-users.
Emerging analytical techniques like cryo-EM and microED have renewed interest in how such intermediates influence target binding. Computational chemists modeling "ligand-protein interactions" often utilize derivatives of this scaffold to study allosteric modulation. This intersects with trending searches for "structure-activity relationship (SAR) optimization" in fragment libraries.
Looking ahead, the demand for Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate is expected to grow alongside developments in DNA-encoded library technologies and covalent inhibitor design. Its balanced lipophilicity (predicted LogP ~2.1) makes it attractive for blood-brain barrier penetration studies—a key area in CNS drug development. These applications ensure its continued relevance in both academic and industrial research settings.
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